

Comparative Guide: Structure-Activity Relationship (SAR) of 1-Phenylpyrazole Derivatives

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Compound of Interest

Compound Name:	1-(2-fluorophenyl)-5-methyl-1H-pyrazole
CAS No.:	1250516-18-7
Cat. No.:	B567491

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Executive Summary

The 1-phenylpyrazole scaffold represents a "privileged structure" in medicinal and agrochemical chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (anti-inflammatory) and potent agrochemicals like Fipronil (insecticide).[1] This guide objectively analyzes the structure-activity relationships (SAR) of these derivatives, comparing their performance against therapeutic and pesticidal alternatives.[1]

By manipulating substituents at the N1, C3, C4, and C5 positions, researchers can toggle the molecule's biological switch between COX-2 inhibition (human anti-inflammatory), GABA receptor antagonism (insecticidal), and Kinase inhibition (anticancer).

Part 1: The Core Scaffold & SAR Mechanics

The biological activity of 1-phenylpyrazole derivatives is dictated by the electronic and steric environment of the phenyl ring at N1 and the substituents on the pyrazole core.

Universal Numbering System[1]

- N1: Attached to the Phenyl ring (Critical for selectivity).[1][2]

- C3: Distal substituent (often lipophilic).[1]
- C4: Core modulation point (often electron-withdrawing).[1]
- C5: Proximal substituent (steric bulk/binding).[1]

SAR Decision Matrix: Designing for Target Specificity

Feature	Target: COX-2 (Anti-inflammatory)	Target: GABA-Cl Channels (Insecticide)	Target: EGFR/Kinases (Anticancer)
N1-Phenyl Ring	Must have 4-sulfonamide (ngcontent-ng-c4120160419="" _ngghost-ng-c3115686525="" class="inline ng-star-inserted">) or sulfone.[1]	Must be 2,6-dichloro-4-trifluoromethyl.[1][3]	Variable; often 3,4-disubstituted or fused systems.
C3 Substituent	Lipophilic group (e.g., ,) or Aryl.[1]	Small electron-withdrawing group (e.g.,).[1]	Aryl or Heteroaryl groups for hydrophobic pocket filling.[1]
C4 Substituent	Hydrogen or Halogen (minor effect).[1]	Trifluoromethylsulfinyl () is critical.[1]	Aldehyde () or fused pyrimidine rings.[1]
C5 Substituent	Aryl group (1,5-diaryl arrangement).[1]	Amino () for H-bonding.[1]	Small groups or part of a fused ring system.[1]

Part 2: Comparative Analysis by Application

Case Study 1: Anti-Inflammatory (COX-2 Inhibition)

Product: 1,5-Diarylpyrazoles (e.g., Celecoxib) Alternative: Traditional NSAIDs (Diclofenac, Ibuprofen) & Furanones (Rofecoxib).[1]

Performance Comparison

Celecoxib utilizes the 1-phenylpyrazole scaffold to achieve high selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity compared to traditional NSAIDs.[1]

- Mechanism: The polar sulfonamide group at the N1-phenyl para-position binds to a hydrophilic side pocket (Arg513, His90) present in COX-2 but absent in COX-1 [1].[1]
- SAR Insight: Moving the sulfonamide to the meta position decreases potency.[4] Replacing the N1-phenyl with a non-aromatic group abolishes activity.[1]

Experimental Data: IC50 Values for COX-2 Inhibition

Compound Class	Representative Drug	COX-2 IC50 (M)	Selectivity Ratio (COX-1/COX-2)
1-Phenylpyrazole	Celecoxib	0.04 - 0.78	> 300
Furanone	Rofecoxib	0.50	> 800
Arylacetic Acid	Diclofenac	0.02	~ 2 (Non-selective)

Data Source: Consolidated from diverse bioassay studies [1][7].

Case Study 2: Insecticides (GABA Receptor Antagonists)

Product: Fipronil (Phenylpyrazole class) Alternative: Neonicotinoids (Imidacloprid), Organophosphates.[1][5]

Performance Comparison

Unlike Neonicotinoids which agonize nAChRs, Fipronil antagonizes GABA-gated chloride channels.[1] This distinct mode of action makes it vital for resistance management.[1]

- SAR Criticality: The 2,6-dichloro-4-trifluoromethyl substitution on the N1-phenyl ring is non-negotiable for insect specificity. It creates a "U-shaped" conformation that fits the insect GABA receptor but is sterically hindered in mammalian receptors, providing a safety margin [4][5].
- Metabolic Activation: The C4-sulfinyl group is metabolized to a sulfone (Fipronil-sulfone), which is also active but more persistent.[1]

Toxicity Profile Comparison

Feature	Fipronil (Phenylpyrazole)	Imidacloprid (Neonicotinoid)
Primary Target	GABA-Cl Channel (Antagonist)	nAChR (Agonist)
Systemicity	Moderate (Systemic in plants)	High (Highly Systemic)
Resistance Profile	Effective against pyrethroid-resistant pests	Cross-resistance emerging
Ecotoxicity	High acute toxicity to bees/fish	High acute toxicity to bees

Case Study 3: Emerging Anticancer Agents (EGFR Inhibitors)

Product: Pyrazolo[3,4-d]pyrimidines (Fused 1-phenylpyrazoles) Alternative: Quinazolines (Erlotinib, Gefitinib).[1]

Recent studies indicate that fusing the pyrazole ring (often starting from 1-phenylpyrazole-4-carbaldehyde) yields potent kinase inhibitors.[1]

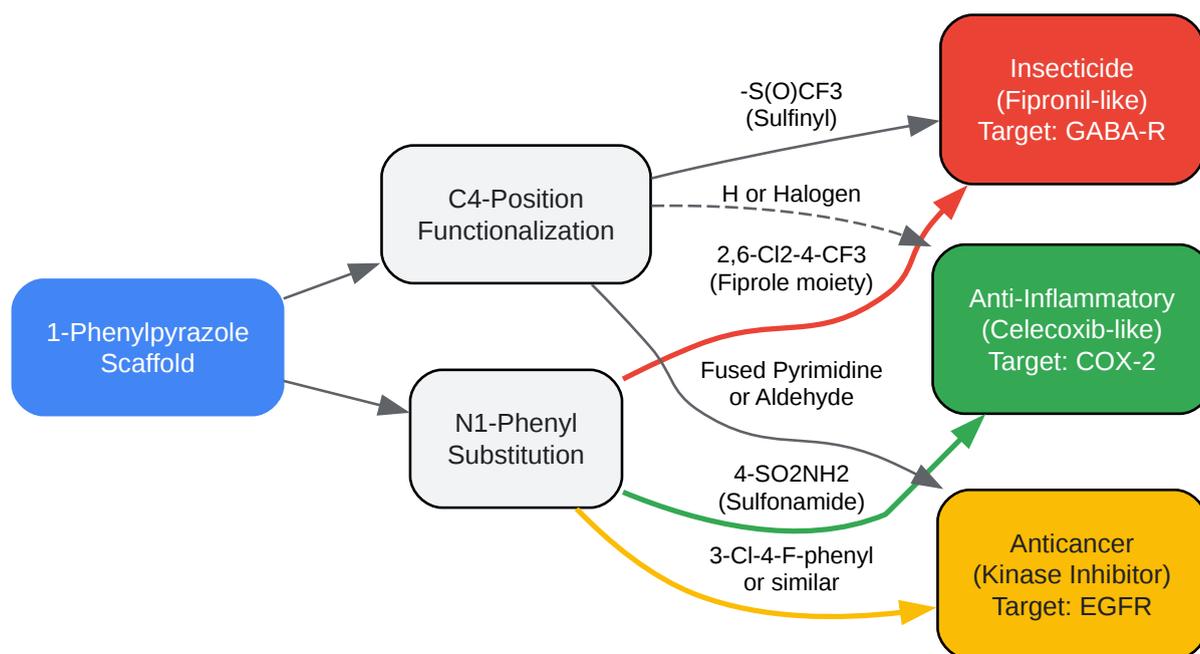
- SAR Insight: 1-phenylpyrazole derivatives with a C4-aldehyde are precursors to fused systems that mimic the ATP purine core.[1] Derivatives with 3,4-dimethylphenyl at N1 have shown IC50 values against EGFR as low as 0.06

M, comparable to Erlotinib [2][6].[6]

Part 3: Visualizations

Diagram 1: The Divergent SAR Pathways

This diagram illustrates how the core 1-phenylpyrazole scaffold diverges into three distinct therapeutic classes based on substitution patterns.

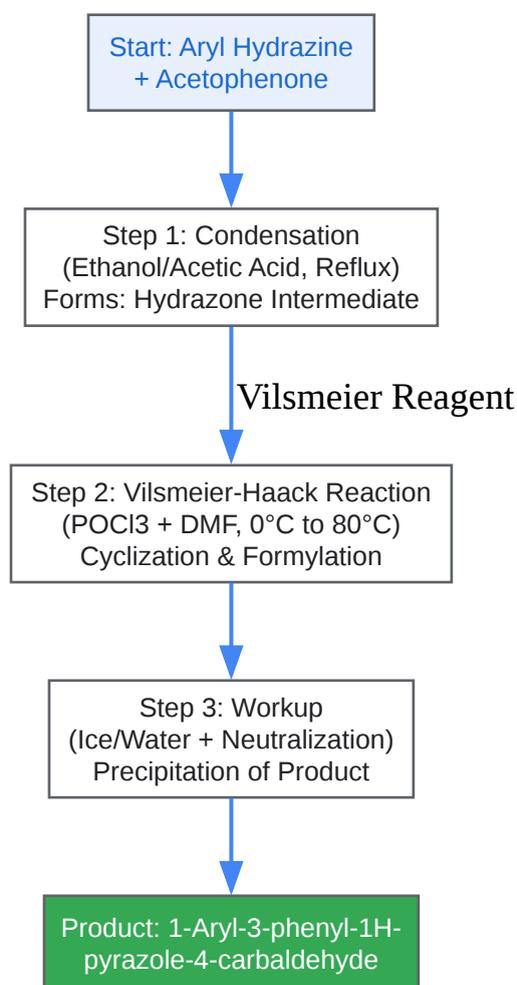


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Caption: Divergent SAR pathways showing how specific substitutions at N1 and C4 dictate the pharmacological class of 1-phenylpyrazole derivatives.[1]

Diagram 2: Synthesis Workflow (Vilsmeier-Haack Route)

A standard protocol for generating the 4-formyl intermediate used in anticancer and antimicrobial research.[1]



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Caption: Step-by-step synthesis of 4-formyl-1-phenylpyrazole derivatives using the Vilsmeier-Haack cyclization method.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Phenylpyrazole-4-carbaldehydes

Primary method for generating anticancer/antimicrobial precursors [3][8].[1]

- Hydrazone Formation:
 - Dissolve substituted phenylhydrazine (10 mmol) and acetophenone (10 mmol) in Ethanol (20 mL).

- Add catalytic Glacial Acetic Acid (2-3 drops).[1]
- Reflux for 2–4 hours.[1] Monitor via TLC.
- Cool, filter the solid hydrazone, and recrystallize from ethanol.
- Vilsmeier-Haack Cyclization:
 - Prepare Vilsmeier reagent: Add (30 mmol) dropwise to dry DMF (10 mL) at 0–5°C with stirring.
 - Add the hydrazone intermediate (10 mmol) slowly to the reagent.[1]
 - Heat the mixture to 80–90°C for 4–6 hours.
- Isolation:
 - Pour the reaction mixture onto crushed ice.
 - Neutralize with saturated or NaOH solution to pH 7–8.[1]
 - Filter the resulting pale yellow precipitate.[1]
 - Purify via column chromatography (Ethyl Acetate:Hexane).[1]

Protocol B: In Vitro COX-2 Inhibition Assay

Standard validation for anti-inflammatory candidates [7].[1]

- Enzyme Preparation: Use recombinant human COX-2 enzyme.[1]
- Incubation: Incubate enzyme with test compounds (0.01 – 100 M) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C.[1]
- Initiation: Add Arachidonic Acid (100

M) to initiate the reaction.[1]

- Measurement: Stop reaction after 2 minutes using HCl. Measure production via ELISA or quantify oxygen consumption using an oxygraph.[1]
- Calculation: Determine IC50 by plotting % inhibition vs. log concentration.

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